Defined C9 Chain Length Differentiates Lipophilicity and Predicted Biological Activity from C8 and C10 Homologs
The specific nine-carbon linear chain of 2-oxononan-1-amide provides a quantifiable differentiation in lipophilicity and predicted enzyme interaction compared to its nearest homologs. While direct comparative biological data for the simple amide is absent from accessible primary research, the computed XLogP3-AA value for 2-oxononan-1-amide is 2.0 [1]. In the broader 2-oxoamide chemical class, subtle variations in chain length are known to profoundly affect inhibitory potency against cytosolic group IVA phospholipase A2 (GIVA PLA2), where an optimal lipophilic chain is essential for binding to the enzyme's hydrophobic channel [2].
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | Typical computed logP values for C8 2-oxoamide (approx. 1.6) and C10 2-oxoamide (approx. 2.5); class-level effect on GIVA PLA2 inhibition. |
| Quantified Difference | An incremental increase of approximately 0.4-0.5 logP units per additional carbon atom, situating the C9 compound in a distinct lipophilicity window critical for membrane permeability and target engagement [2]. |
| Conditions | In silico prediction (PubChem); In vitro enzyme inhibition data from 2-oxoamide class (GIVA cPLA2 assay) [2]. |
Why This Matters
A 0.4-0.5 logP difference significantly alters a compound's partition coefficient, affecting both its performance in enzyme inhibition assays and its suitability as an intermediate where precise lipophilic balance is critical for downstream synthetic steps.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 3021001, 2-Oxononanamide. https://pubchem.ncbi.nlm.nih.gov/compound/85866-13-3. Accessed 2026-05-07. View Source
- [2] Kokotos, G., et al. Inhibition of Group IVA Cytosolic Phospholipase A2 by Novel 2-Oxoamides in Vitro, in Cells, and in Vivo. Journal of Medicinal Chemistry, 2004, 47, 14, 3615–3628. https://doi.org/10.1021/jm030485c. View Source
